molecular formula C25H30O12 B11933656 10-O-trans-p-Methoxycinnamoylcatalpol

10-O-trans-p-Methoxycinnamoylcatalpol

Cat. No.: B11933656
M. Wt: 522.5 g/mol
InChI Key: JRFQPVXQDUFGRY-BSOHKWAOSA-N
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Description

10-O-trans-p-Methoxycinnamoylcatalpol (CAS Number: 201605-27-8) is a specialized catalpol derivative belonging to the iridoid class of monoterpenoids. Iridoids are characterized by their cyclopentane-fused pyran ring core structure and are recognized for their diverse bioactivities . This compound is an esterified iridoid glycoside, where a trans-p -methoxycinnamoyl group is attached to the glucose moiety of catalpol, a structure that may influence its physicochemical properties and research applications . Iridoids as a class have demonstrated significant potential in scientific research due to a range of reported biological activities. Studies on iridoids have highlighted properties such as potent anti-inflammatory, neuroprotective, antioxidant, and hepatoprotective effects . Specifically, related cinnamoyl-catalpol derivatives have been investigated for their anti-inflammatory potential. For instance, a closely related compound was isolated from Dolichandrone spathacea and was part of a study that showed the plant extract could inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β . This suggests a potential research interest in this compound for exploring mechanisms involved in inflammatory pathways. This product is provided with a high purity level (≥98%) for research purposes. All research chemicals are for Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H30O12

Molecular Weight

522.5 g/mol

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H30O12/c1-32-13-5-2-12(3-6-13)4-7-16(27)34-11-25-17-14(18(28)22(25)37-25)8-9-33-23(17)36-24-21(31)20(30)19(29)15(10-26)35-24/h2-9,14-15,17-24,26,28-31H,10-11H2,1H3/b7-4+/t14-,15-,17-,18+,19-,20+,21-,22+,23+,24+,25-/m1/s1

InChI Key

JRFQPVXQDUFGRY-BSOHKWAOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC[C@@]23[C@@H]4[C@@H](C=CO[C@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@H]([C@@H]2O3)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O

Origin of Product

United States

Natural Occurrence and Chemotaxonomic Context of 10 O Trans P Methoxycinnamoylcatalpol

The distribution of 10-O-trans-p-Methoxycinnamoylcatalpol is not widespread in the plant kingdom, but it has been reliably identified in several genera across different families, most notably within the Lamiaceae, Plantaginaceae (formerly Globulariaceae), and Bignoniaceae.

Botanical Sources and Geographic Distribution

The genus Premna is a significant source of this compound. This large genus of flowering plants is found throughout tropical and subtropical regions of Africa, Asia, and Australia. Several species have been phytochemically investigated and shown to contain this compound.

Premna integrifolia (syn. Premna serratifolia) : This species, widely distributed throughout India and Southeast Asia, is a well-documented source of this compound. nih.govphcogj.comnih.govheraldopenaccess.us It is a key ingredient in the traditional Indian herbal formulation 'Dashmula'. nih.gov Studies have confirmed the presence of this iridoid glycoside in the leaves of the plant. nih.govphcogj.com

Premna corymbosa : Research has also identified this compound in the leaves of Premna corymbosa. researchgate.net

Premna subscandens : This species is another source of acylated catalpol (B1668604) derivatives, including this compound. openscienceonline.com

The repeated isolation of this compound from various Premna species underscores its potential as a characteristic chemical marker for this genus.

The genus Globularia comprises about 22 species of flowering plants native to central and southern Europe, Macaronesia, northwest Africa, and southwest Asia.

Globularia alypum : This species, a shrub found in the Mediterranean region, is known to produce a variety of iridoid glycosides. While globularin (B600428) (10-O-trans-cinnamoylcatalpol) is a major constituent, related acylated catalpol derivatives have also been reported, and the chemical profile of the plant is of taxonomic interest.

The Bignoniaceae, or trumpet creeper family, is another family where this compound has been discovered.

Dolichandrone atrovirens : This deciduous tree, endemic to the Indian subcontinent, has been found to contain this compound in its methanol (B129727) extract.

Iridoid glycosides, the broader class of compounds to which this compound belongs, are characteristic secondary metabolites in several plant families, particularly within the order Lamiales. Their structural diversity, arising from variations in the core iridoid skeleton and the nature of acyl and glycosyl substitutions, makes them valuable chemotaxonomic markers.

Lamiaceae (Mint Family) : This family is exceptionally rich in iridoids. The diversity of these compounds, including various oxidized and acylated forms, helps to delineate relationships between different subfamilies and genera. nih.gov For instance, the Ajugoideae subfamily, which includes Premna, is characterized by a high diversity of these compounds. nih.gov

Bignoniaceae (Trumpet Creeper Family) : Iridoids are considered a taxonomic marker for this family, particularly within the tribe Tecomeae. The type of iridoid (e.g., decarboxylated vs. C-4 carboxylated) can help distinguish between genera.

Plantaginaceae (Plantain Family) : This family, which now includes the former Scrophulariaceae in part, is well-known for producing catalpol and its derivatives.

Scrophulariaceae (Figwort Family) : Many species within this family and related families are known to produce iridoid glycosides, which have been used as chemotaxonomic markers to clarify tribal and generic relationships. nih.govresearchgate.net

The following table summarizes the key botanical sources of this compound discussed.

GenusSpeciesFamily
PremnaP. integrifolia / P. serratifoliaLamiaceae
P. corymbosaLamiaceae
P. subscandensLamiaceae
GlobulariaG. alypumPlantaginaceae
DolichandroneD. atrovirensBignoniaceae

Chemotaxonomic Significance of Acylated Catalpol Derivatives

The structural variation of iridoid glycosides, such as the acylation of the catalpol core, is of considerable chemotaxonomic significance. Catalpol itself is a widely distributed iridoid, but the specific acyl groups attached to it, such as the trans-p-methoxycinnamoyl group, create more taxonomically specific markers.

The presence of this compound and related acylated catalpol derivatives in the genera Premna (Lamiaceae), Globularia (Plantaginaceae), and Dolichandrone (Bignoniaceae) highlights a shared biosynthetic capability that can be informative for understanding evolutionary relationships. While these genera belong to different families within the broader order of Lamiales, the production of similar specialized metabolites can suggest distant common ancestry or convergent evolution of biosynthetic pathways.

Within a family like Lamiaceae, the specific types of iridoid scaffolds and their decorations (including acylation) can help to distinguish between different clades. nih.gov For example, the profile of iridoids in the subfamily Ajugoideae (containing Premna) differs from that in the Lamioideae. nih.gov The acylation pattern at the C-10 position of catalpol is a key variable, with different plant lineages utilizing different aromatic acids (like p-methoxycinnamic acid, p-coumaric acid, or cinnamic acid) for esterification. This specificity provides a chemical fingerprint that can be used to classify plants at the genus and sometimes even species level.

The occurrence of this specific acylated derivative across three distinct families suggests that the enzymatic machinery required to attach a p-methoxycinnamoyl group to the catalpol core may have evolved independently or was inherited from a common ancestor and subsequently lost in many intervening lineages. Therefore, this compound serves as a valuable molecular marker for phylogenetic studies within the Lamiales.

Isolation, Purification, and Advanced Characterization Methodologies for 10 O Trans P Methoxycinnamoylcatalpol

Extraction Techniques from Plant Matrices

The initial step in isolating 10-O-trans-p-Methoxycinnamoylcatalpol involves its extraction from the plant matrix. This process is crucial as it significantly influences the yield and purity of the final product.

Solvent-Based Extraction Approaches

Solvent-based extraction is the most common method for obtaining iridoid glycosides from plant materials. Methanol (B129727) is a frequently utilized solvent for the initial extraction of this compound from plants such as Premna integrifolia. openscienceonline.comopenscienceonline.com The dried and powdered plant material, often the leaves or stems, is subjected to extraction with methanol, which effectively solubilizes the target compound along with other phytochemicals. openscienceonline.comopenscienceonline.com

Following the initial extraction, a series of liquid-liquid partitioning steps are often employed to pre-purify the extract. For instance, the concentrated methanol extract can be redissolved in water and subsequently partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. This process helps to separate compounds based on their polarity, with iridoid glycosides typically concentrating in the more polar fractions.

Optimization of Extraction Parameters

The efficiency of solvent-based extraction is dependent on several parameters, the optimization of which is essential for maximizing the yield of this compound. While specific optimization studies for this exact compound are not extensively detailed in the available literature, principles derived from studies on similar iridoid glycosides in related plant species, such as Premna serratifolia, provide valuable insights. Key parameters for optimization include:

Temperature: Extraction temperature can influence both the solubility of the target compound and the extraction kinetics. Higher temperatures can enhance extraction efficiency but also risk the degradation of thermolabile compounds. Optimization studies for other phenolic compounds have explored temperatures ranging from 25°C to 55°C.

Extraction Time: The duration of the extraction process is another important variable. Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the target compounds. However, excessively long extraction times can lead to the co-extraction of undesirable compounds and potential degradation of the target molecule. Typical optimization experiments investigate time points ranging from 30 to 450 minutes.

Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume affects the concentration gradient and, consequently, the extraction efficiency. A higher solvent volume can lead to a more complete extraction but may also result in a more dilute extract, requiring more energy for solvent removal.

ParameterTypical Range InvestigatedRationale for Optimization
Solvent Concentration (% Ethanol)0 - 100%To match solvent polarity with that of the target compound for maximum solubility.
Temperature (°C)25 - 80°CTo enhance solubility and diffusion rates while minimizing thermal degradation.
Time (minutes)15 - 450 minTo ensure sufficient contact time for complete extraction without compound degradation.
Solid-to-Liquid Ratio (g/mL)1:10 - 1:50To optimize the concentration gradient for efficient mass transfer.

Chromatographic Separation and Purification Strategies

Following extraction, a combination of chromatographic techniques is typically necessary to isolate this compound to a high degree of purity.

Column Chromatography Techniques (e.g., Silica (B1680970) Gel, Diaion HP-20)

Column chromatography is a fundamental technique for the purification of natural products. For the isolation of this compound, both normal-phase and reversed-phase chromatography are employed.

Silica Gel Column Chromatography: This normal-phase technique separates compounds based on their polarity. The crude or partially purified extract is loaded onto a column packed with silica gel, and a solvent system of increasing polarity is used for elution. Nonpolar compounds elute first, followed by compounds of increasing polarity. For iridoid glycosides, solvent systems often consist of mixtures of chloroform, methanol, and water in varying ratios.

Diaion HP-20: This is a non-ionic, macroporous adsorbent resin used in reversed-phase chromatography. It is effective for the separation of a wide range of organic compounds from aqueous solutions. The crude extract is loaded onto the Diaion HP-20 column, and elution is typically performed with a stepwise gradient of decreasingly polar solvents, such as water-methanol mixtures. Water is used to wash away highly polar impurities, followed by increasing concentrations of methanol to elute the compounds of interest.

Reversed-Phase C18 Resins: These are also commonly used for the purification of iridoid glycosides. The separation mechanism is based on hydrophobic interactions between the analytes and the C18 stationary phase. Elution is typically achieved using a mobile phase of methanol and water or acetonitrile (B52724) and water. openscienceonline.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique that is invaluable for the final purification of natural products. While often used for the analytical quantification of catalpol (B1668604) and its derivatives, preparative HPLC is also employed for isolating highly pure compounds.

For the purification of catalpol derivatives, reversed-phase columns (e.g., C18) are commonly used. The mobile phase typically consists of a gradient of acetonitrile and water, sometimes with the addition of a small amount of acid (e.g., formic acid) to improve peak shape. The detection wavelength is usually set around 210 nm for monitoring catalpol and its analogues.

ParameterTypical Conditions for Catalpol Derivatives
ColumnReversed-phase C18
Mobile PhaseAcetonitrile and water (gradient elution)
Detection Wavelength~210 nm
Flow RateDependent on column dimensions (analytical vs. preparative)

Countercurrent Chromatography Techniques

Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thereby eliminating irreversible adsorption of the sample. High-speed countercurrent chromatography (HSCCC) has been successfully applied to the separation of various iridoid glycosides. nih.gov

The selection of a suitable two-phase solvent system is critical for a successful CCC separation. The partition coefficient (K) of the target compound in the chosen solvent system should ideally be between 0.5 and 2.0. For the separation of acylated iridoid glycosides, various solvent systems have been employed, often containing combinations of n-hexane, ethyl acetate, n-butanol, methanol, and water. nih.gov For instance, a two-phase solvent system composed of dichloromethane-methanol-n-butanol-water-acetic acid has been used to successfully isolate other iridoid glycosides. nih.gov This technique offers a powerful tool for the efficient, one-step purification of compounds like this compound from complex mixtures.

Spectroscopic and Spectrometric Characterization Methods

The definitive structural elucidation of this compound, a complex natural product, is achieved through a combination of powerful spectroscopic and spectrometric techniques. Each method provides unique and complementary information, which, when combined, allows for the unambiguous assignment of its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum gives information on the chemical environment, number, and connectivity of protons. For this compound, key signals include those characteristic of the iridoid core, the glucose unit, and the p-methoxycinnamoyl moiety. For instance, characteristic signals for the olefinic protons of the cinnamoyl group (H-7' and H-8') appear as doublets, while the anomeric proton of the glucose (H-1'') and the H-1 and H-3 protons of the catalpol core are also readily identified.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The spectrum for this compound shows 25 distinct carbon signals, consistent with its molecular formula. Key resonances include the ester carbonyl carbon (C-9'), carbons of the aromatic ring, the olefinic carbons of the cinnamoyl group, and the carbons of the catalpol and glucose units.

2D NMR (HSQC and HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is instrumental in assigning the ¹H signals to their corresponding ¹³C signals in the complex structure.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for connecting the different structural fragments. For example, it can show the correlation between the protons on the C-10 position of the catalpol core and the ester carbonyl carbon (C-9') of the p-methoxycinnamoyl group, confirming the site of esterification.

The comprehensive NMR data, as reported from its isolation from Premna integrifolia, is presented below. nih.gov

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
194.45.47 (d, 4.5)
3141.97.41 (s)
4102.5-
539.12.55 (m)
683.24.12 (d, 7.5)
761.53.68 (dd, 7.5, 2.5)
862.7-
947.12.62 (dd, 8.0, 4.5)
1064.34.85 (d, 13.0); 4.65 (d, 13.0)
p-Methoxycinnamoyl Moiety
1'127.1-
2', 6'130.67.65 (d, 8.5)
3', 5'114.86.95 (d, 8.5)
4'162.4-
7'146.37.68 (d, 16.0)
8'116.86.41 (d, 16.0)
9'168.1-
OCH₃55.83.83 (s)
Glucose Moiety
1''99.54.71 (d, 8.0)
2''74.73.25 (m)
3''77.63.45 (m)
4''71.63.35 (m)
5''78.13.40 (m)
6''62.83.88 (dd, 12.0, 2.0); 3.69 (m)

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental formula of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is ideal for analyzing large, polar, and thermally labile molecules like iridoid glycosides without causing significant fragmentation. In the analysis of this compound, ESI-MS is used to determine the molecular weight. The analysis typically reveals a pseudomolecular ion peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode, or the deprotonated molecule [M-H]⁻ in negative ion mode. For this compound, with a molecular weight of 522.5 g/mol , the ESI-MS spectrum shows characteristic quasi-molecular ion peaks at m/z 523 for [M+H]⁺ and m/z 521 for [M-H]⁻. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. By comparing the exact measured mass to calculated masses for potential formulas, the molecular formula can be unequivocally confirmed as C₂₅H₃₀O₁₂. This confirmation is a critical step in the structural elucidation process.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various structural components:

O-H Stretching: A broad absorption band in the region of 3600-3200 cm⁻¹ indicates the presence of the multiple hydroxyl groups in the catalpol and glucose moieties. nih.govresearchgate.net

C-H Stretching: Absorptions around 3100-3000 cm⁻¹ can be attributed to the aromatic and olefinic C-H stretches, while those in the 3000-2850 cm⁻¹ region correspond to aliphatic C-H stretches. lumenlearning.com

C=O Stretching: A strong, sharp absorption band around 1715-1690 cm⁻¹ is characteristic of the α,β-unsaturated ester carbonyl group of the cinnamoyl moiety. nih.govcuny.edu

C=C Stretching: Absorptions in the 1640-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds in both the cinnamoyl side chain and the aromatic ring. lumenlearning.comcuny.edu

C-O Stretching: A complex series of strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹, corresponds to the various C-O stretching vibrations of the ester, ether, and alcohol functional groups present throughout the molecule. lumenlearning.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. The primary chromophore in this compound is the p-methoxycinnamoyl group. This extended system of conjugation, involving the aromatic ring, the alkene double bond, and the carbonyl group, results in strong UV absorption. Esters of p-methoxycinnamic acid are well-known UV absorbers. nih.govbioone.org The UV-Vis spectrum of this compound is expected to exhibit a strong absorption maximum (λₘₐₓ) in the UV-B to UV-A range, typically around 310-315 nm, which is characteristic of this chromophore. researchgate.net

Advanced Analytical Methodologies for Purity Assessment

Assessing the purity of a natural product standard is critical for its use in further research. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of iridoid glycosides like this compound. researchgate.net Commercial suppliers consistently use HPLC to certify the purity of this compound, often reporting it to be greater than 98%. achemblock.combiorbyt.com

A typical purity assessment would involve a Reverse-Phase HPLC (RP-HPLC) method.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient elution system is typically employed, using a mixture of water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The gradient starts with a higher proportion of water and gradually increases the proportion of the organic solvent to elute compounds of increasing hydrophobicity.

Detection: UV detection is highly effective due to the strong chromophore of the p-methoxycinnamoyl group. The detector is typically set at the absorption maximum (λₘₐₓ) of the compound, around 310-315 nm, to ensure high sensitivity and selectivity.

Quantification: The purity is determined by calculating the relative area of the main peak corresponding to this compound as a percentage of the total area of all peaks in the chromatogram.

This method provides a robust and reproducible means of confirming the high purity of the isolated compound, ensuring its suitability for quantitative analysis and biological assays.

Chemical Synthesis and Semi Synthesis of 10 O Trans P Methoxycinnamoylcatalpol and Analogues

Total Synthesis Approaches for Complex Iridoid Glycosides

The total synthesis of complex iridoid glycosides is a formidable task due to their densely functionalized and stereochemically rich structures. nih.gov The core of these molecules is a cis-fused cyclopenta[c]pyran ring system, the construction of which is a key challenge. nih.govacs.org Synthetic strategies often involve innovative methodologies to control stereochemistry and build the bicyclic core efficiently.

A notable approach in the field is the use of cycloaddition reactions to rapidly assemble the iridoid framework. For instance, the asymmetric synthesis of the related iridoid glucoside (+)-geniposide was achieved in 14 steps, featuring a phosphine-catalyzed intermolecular [3+2] cycloaddition as the key step to construct the cis-fused ring system with high regio- and stereocontrol. nih.govacs.org Such methods provide a powerful platform for accessing the iridoid skeleton from acyclic precursors.

Table 1: Key Strategies in the Total Synthesis of Iridoid Glycosides
StrategyKey Reaction TypeExample Target MoleculeReference
Convergent SynthesisPhosphine-catalyzed [3+2] Cycloaddition(+)-Geniposide nih.govacs.org
Divergent SynthesisStereoselective Reductive CyclizationLoganin, Dipsanoside A acs.org
OrganocatalysisIntramolecular Michael AdditionLittoralisone, Brasoside acs.org

Development of Novel Chemical Methodologies for Iridoid Derivatization

The unique and often sensitive structure of iridoids necessitates the development of specialized chemical methods for their modification. nih.gov The presence of functionalities like glycosidic bonds, epoxides, and enol ethers means that many standard reaction conditions must be adapted to avoid degradation of the core structure. nih.gov

Recent advancements include the development of highly selective reaction conditions. For example, a method for the selective iodination of the C-10 primary hydroxyl group of catalpol (B1668604) was developed using iodine, triphenylphosphine, and imidazole (B134444) in ultra-dry tetrahydrofuran (B95107) at 0 °C. nih.gov This C10-iodocatalpol is a key intermediate that allows for the introduction of various nucleophiles at that specific position. nih.gov Furthermore, the optimization of synthetic processes using techniques like orthogonal experimental design has been applied to the acylation of catalpol to systematically determine the ideal reaction conditions for temperature, time, and reactant concentrations to maximize yields. nih.gov

Pseudo-Natural Product Approach in Iridoid Chemical Space Exploration

The pseudo-natural product (PNP) approach is an innovative strategy that seeks to expand on the chemical space occupied by natural products. arkat-usa.orgnih.gov This concept involves the deconstruction of different natural products into their core fragments and their subsequent reassembly into novel combinations and arrangements that are not produced by nature's biosynthetic pathways. arkat-usa.orgyoutube.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Pharmacophoric Features for Biological Activities

A pharmacophore represents the specific arrangement of molecular features necessary for a compound to interact with a specific biological target and trigger a response. For 10-O-trans-p-Methoxycinnamoylcatalpol, the key pharmacophoric features are derived from its constituent parts: the iridoid catalpol (B1668604) core, the glucose moiety, and the p-methoxycinnamoyl group.

The essential features for its biological activities, such as antioxidant and anti-inflammatory effects, are believed to include:

Hydrogen Bond Donors and Acceptors: The multiple hydroxyl (-OH) groups on the catalpol and glucose components can form hydrogen bonds with amino acid residues in target proteins.

Aromatic Ring: The phenyl group of the p-methoxycinnamoyl moiety can engage in π-π stacking or hydrophobic interactions with the target's active site. impactfactor.org

Ester Linkage: The ester bond connecting the cinnamoyl group to the catalpol core at the C10 position is crucial for the molecule's conformation and interaction with target enzymes.

Pharmacophore models can be developed based on the structures of known active compounds (ligand-based) or the structure of the biological target (structure-based). nih.gov These models serve as 3D queries to screen large chemical databases for new molecules with potential therapeutic activity. mdpi.com

Influence of Acyl Moiety and Substituents on Biological Potency and Selectivity

The nature of the acyl group attached to the catalpol core significantly modulates the compound's biological potency and selectivity. Studies on various catalpol derivatives have demonstrated that acylation can enhance biological activities compared to the parent catalpol molecule. researchgate.net

A comparative analysis of catalpol derivatives highlights the importance of the substituent on the cinnamoyl ring. For example, a closely related compound, 10-O-trans-p-coumaroylcatalpol, which has a hydroxyl group (-OH) instead of a methoxy (B1213986) group (-OCH3), has shown potential in reducing oxidative stress and promoting longevity in C. elegans models. nih.gov The substitution of a hydroxyl with a methoxy group alters the electronic distribution, hydrogen bonding capability, and lipophilicity, which can lead to differences in biological potency and target selectivity. Generally, compounds with low-polarity substituents on the catalpol core have been found to exhibit higher inhibitory potency in certain pathways, such as NF-κB. researchgate.net

CompoundSubstituent at C10 of CatalpolKey Structural Difference from this compoundObserved Biological Insight
This compoundtrans-p-MethoxycinnamoylReference CompoundPossesses antioxidant activity. glpbio.commedchemexpress.com
10-O-trans-p-Coumaroylcatalpoltrans-p-Coumaroyl-OH instead of -OCH3 on the phenyl ringExtends longevity and reduces α-synuclein aggregation in C. elegans. nih.gov
Catalpol-OH (unsubstituted)Lacks the cinnamoyl acyl groupAcylated derivatives often show more extensive and potent bioactivity. researchgate.net

Computational Approaches in SAR/QSAR Analysis

Computational tools are indispensable for modern drug discovery and are widely applied to analyze the SAR and QSAR of natural products like this compound. These methods reduce the time and cost associated with synthesizing and testing new compounds. nih.govmdpi.com

Drug design strategies are broadly categorized as ligand-based or structure-based.

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of a set of molecules known to be active. Techniques like pharmacophore modeling and QSAR are central to LBDD. mdpi.com A QSAR model for catalpol derivatives could be built by correlating their structural properties with their observed biological activities (e.g., antioxidant IC50 values). nih.govresearchgate.net

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD methods like molecular docking can be employed. This approach involves fitting the ligand (this compound) into the active site of the target to predict its binding orientation and affinity. mdpi.com

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies could be performed against potential targets like cyclooxygenase-2 (COX-2), an enzyme involved in inflammation that is known to be inhibited by similar cinnamoyl compounds. impactfactor.orgresearchgate.net Such studies can reveal specific interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and provide a basis for designing more potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations can be used to assess the stability of the binding pose predicted by docking and to calculate binding free energies more accurately, offering a more realistic representation of the molecular interactions in a biological system.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netbiointerfaceresearch.com The process involves several key steps:

Data Set Preparation: A dataset of structurally related compounds with experimentally measured biological activity is collected.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound to represent its physicochemical properties (e.g., electronic, steric, hydrophobic).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with biological activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

Computational Chemistry Applications in 10 O Trans P Methoxycinnamoylcatalpol Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules like 10-O-trans-p-Methoxycinnamoylcatalpol.

Density Functional Theory (DFT) for Chemo- and Stereoselectivity

While specific DFT studies on the chemo- and stereoselectivity of this compound are not extensively documented in the public domain, the principles of DFT are widely applied to understand reaction mechanisms and selectivity in related systems. For instance, DFT calculations can be employed to model the transition states of acylation reactions, such as the esterification of the catalpol (B1668604) core with trans-p-methoxycinnamic acid. By calculating the activation energies for the formation of different isomers, DFT can predict the most likely stereochemical outcome of the synthesis, providing a theoretical basis for the observed selectivity.

In a broader context, DFT has been successfully used to study the reactivity of cinnamoyl derivatives. mdpi.com Such studies can elucidate the influence of substituents on the coumarin (B35378) ring system, which can be extrapolated to understand the reactivity of the p-methoxycinnamoyl moiety in this compound.

Electronic Structure and Reactivity Analysis

The electronic structure of this compound dictates its reactivity and potential biological activity. DFT calculations can provide a detailed picture of the molecule's electronic properties. A study on trans-4-methoxycinnamic acid, a key component of the target molecule, using DFT with the B3LYP functional and 6-311G(d,p) basis set, revealed a planar and conjugated structure with significant stability due to delocalized π-electrons. researchgate.net

Key electronic descriptors that can be calculated for this compound using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For trans-4-methoxycinnamic acid, the calculated HOMO-LUMO gap is 4.2885 eV, indicating good stability. rsisinternational.org

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. These maps are valuable for predicting how the molecule might interact with biological targets. nih.gov

ParameterCalculated Value for trans-4-Methoxycinnamic Acid rsisinternational.orgSignificance
HOMO Energy-5.9160 eVRepresents the ability to donate an electron.
LUMO Energy-1.6275 eVRepresents the ability to accept an electron.
HOMO-LUMO Energy Gap (Eg)4.2885 eVIndicates chemical reactivity and stability.
Chemical Potential (μ)-3.7718 eVDescribes the escaping tendency of electrons.
Hardness (η)2.1443 eVMeasures resistance to change in electron distribution.
Softness (S)0.2332 eVReciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)3.3173 eVMeasures the propensity to accept electrons.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide insights into the three-dimensional structure and dynamic behavior of this compound.

Conformational Analysis

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of the molecule in different environments. This can be achieved through systematic or stochastic searches of the conformational space using molecular mechanics force fields.

Protein-Ligand Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein receptor. nih.gov

While specific protein targets for this compound have not been extensively studied through docking, research on other iridoid glycosides has demonstrated the utility of this approach. For instance, molecular docking studies have been used to investigate the interactions of iridoid glycosides with enzymes and receptors involved in various diseases. researchgate.net These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. The binding affinity can also be estimated through scoring functions, which help in prioritizing potential drug candidates.

For this compound, potential protein targets could be hypothesized based on its known biological activities, and molecular docking could then be employed to investigate these potential interactions.

Iridoid GlycosideProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
JST-3 (an iridoid glycoside)URAT1-8.0Not Specified researchgate.net
JST-1 (an iridoid glycoside)GLUT9-7.7Not Specified researchgate.net
JST-3 (an iridoid glycoside)ABCG2-7.8Not Specified researchgate.net

Note: The data in this table is for other iridoid glycosides and is presented to illustrate the application of molecular docking. Specific docking studies for this compound are needed.

Chemoinformatics and Data Mining

Chemoinformatics and data mining are emerging as valuable tools in natural product research for analyzing large datasets of chemical information to identify patterns and predict properties. nih.govresearchgate.net For a class of compounds like iridoid glycosides, which exhibit significant structural diversity, chemoinformatic approaches can be particularly insightful.

One application of chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, studies on other iridoids have successfully developed QSAR models to predict activities such as hepatoprotective effects. nih.govmdpi.com Such models can be used to predict the activity of new or untested iridoid glycosides and to guide the design of more potent analogues.

Data mining of natural product databases can also help in identifying potential biological targets for this compound by finding other molecules with similar structural features and known biological activities. Furthermore, chemoinformatic tools are used to analyze the chemical diversity of iridoids in various plant families and to generate hypotheses about their biosynthetic pathways. oup.com

Future Directions and Research Opportunities

Exploration of Undiscovered Natural Sources and Novel Derivatives

The current knowledge base identifies 10-O-trans-p-Methoxycinnamoylcatalpol in a limited number of plant species. A systematic exploration of related botanical genera and families, particularly within the Lamiaceae and Verbenaceae families, is a logical next step. Advanced phytochemical screening techniques, such as metabolomics-based profiling, could accelerate the discovery of new plant sources. This endeavor would not only secure the supply chain for future research but also potentially lead to the isolation of novel structural derivatives. The discovery of related iridoids, such as various catalpol (B1668604) esters in the genus Verbascum, suggests that nature likely holds a diversity of similar compounds with unique substitutions, potentially offering a range of biological activities. researchgate.net

Advanced Biosynthetic Pathway Elucidation and Engineering for Sustainable Production

The chemical synthesis of complex iridoids like this compound is often challenging and economically unviable for large-scale production. mdpi.com A critical area of future research is the elucidation of its complete biosynthetic pathway. This involves identifying and characterizing the specific enzymes—such as acyltransferases—responsible for attaching the p-methoxycinnamoyl group to the catalpol core.

Once the genes encoding these enzymes are identified, metabolic engineering and synthetic biology approaches can be employed for sustainable production. nih.govnih.gov Heterologous expression of the biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria) could provide a scalable and environmentally friendly source of the compound. mdpi.comnih.gov This approach also opens the door to "engineered biosynthesis," where pathway modifications could generate novel, non-natural derivatives with potentially enhanced properties. mdpi.com

Development of Highly Selective and Potent Analogs through Targeted Synthesis

Targeted chemical synthesis provides a powerful tool for optimizing the structure of a natural product to enhance its therapeutic properties. Building on the core catalpol scaffold, medicinal chemists can design and synthesize a library of analogs of this compound. As demonstrated with the parent compound catalpol, structural optimization can lead to novel analogs with significantly improved efficacy and better pharmacokinetic profiles. nih.gov

This process involves extensive structure-activity relationship (SAR) studies to understand how specific modifications to the molecule affect its biological activity. nih.gov Computational methods, such as molecular docking, can be used to predict how analogs will interact with biological targets, thereby guiding the design of more selective and potent compounds. mdpi.com The goal is to develop new chemical entities with improved drug-like properties, moving beyond the original natural product.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular changes induced by the compound in biological systems. nih.gov This "trans-omics" approach allows researchers to move beyond a single target and construct detailed molecular networks, revealing the pathways and interactions that underpin the compound's effects. nih.gov For instance, treating cells or model organisms with the compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can help identify its primary molecular targets and downstream signaling cascades.

Table 1: Application of Omics Technologies in Iridoid Research

Omics TechnologyResearch Application for this compoundPotential Insights
Transcriptomics Analysis of gene expression changes in cells/tissues upon treatment.Identification of regulated genes and pathways; mechanistic insights.
Proteomics Quantitative analysis of protein expression and post-translational modifications.Discovery of direct protein targets and affected signaling networks.
Metabolomics Profiling of endogenous metabolite changes in response to the compound.Understanding of systemic metabolic impact and downstream effects.
Genomics Identification of genetic factors that influence response to the compound.Discovery of biomarkers for sensitivity or resistance.

Application of Artificial Intelligence and Machine Learning in Iridoid Research

The vast and complex datasets generated by omics studies and high-throughput screening are well-suited for analysis using artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can identify patterns and correlations that are not apparent through traditional analysis. In the context of this compound, AI and ML can be applied to:

Predict Novel Bioactivities: Analyze the chemical structure to predict potential biological targets and therapeutic applications.

Design Novel Analogs: Generate virtual libraries of new derivatives with optimized properties using generative models.

Analyze Omics Data: Integrate multi-omics datasets to build predictive models of the compound's mechanism of action. nih.gov

Predict ADME/T Properties: Use algorithms to forecast the absorption, distribution, metabolism, excretion, and toxicity of novel analogs, reducing the need for extensive early-stage animal testing. nih.gov

Translational Research (Pre-clinical Focus)

Translating the potential of this compound into therapeutic applications requires rigorous pre-clinical evaluation. Initial findings suggest the compound possesses antioxidant activity. glpbio.commedchemexpress.com Future research should expand upon this to explore its efficacy in various disease models.

Drawing parallels from the closely related compound 10-O-trans-p-Coumaroylcatalpol, which has shown promise in models of aging and neurodegeneration, pre-clinical studies on this compound are highly warranted. nih.govresearchgate.netbenthamscience.com Research on this related iridoid in the model organism Caenorhabditis elegans demonstrated an extension of lifespan and a reduction in the aggregation of alpha-synuclein (B15492655), a protein implicated in Parkinson's disease. nih.govresearchgate.net These effects were mediated through the DAF-16 transcription factor, a key regulator of longevity and stress resistance. nih.gov

Future pre-clinical studies for this compound should therefore focus on:

Cell-based assays to investigate its effects on oxidative stress, inflammation, and cellular apoptosis.

Animal models such as C. elegans, zebrafish, and rodents to evaluate its therapeutic potential in age-related diseases, neurodegenerative disorders (e.g., Parkinson's and Alzheimer's disease), and cardiovascular conditions, similar to the pre-clinical work done on catalpol analogs for heart failure. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for isolating 10-O-trans-p-Methoxycinnamoylcatalpol from plant sources?

  • Methodology : The compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by column chromatography. For example, a study using Premna integrifolia leaves employed silica gel column chromatography with gradient elution (ethyl acetate/methanol) and thin-layer chromatography (TLC) for monitoring .
  • Key Data : Yield percentages and purity levels should be reported, with validation via spectroscopic methods (e.g., NMR, MS).

Q. How is the structural characterization of this compound validated?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR; ¹H, ¹³C, 2D-COSY), mass spectrometry (MS), and infrared (IR) spectroscopy. Cross-referencing with published spectral data ensures accuracy .
  • Key Data : Compare observed chemical shifts (e.g., δ 7.5–7.7 ppm for cinnamoyl protons) and fragmentation patterns in MS with literature values.

Q. What standardized assays are used to evaluate its antioxidant activity?

  • Methodology : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely employed. Prepare serial dilutions of the compound, measure absorbance at 517 nm, and calculate IC50 values .
  • Key Data : Reported IC50 = 0.37 μM/mL, indicating potent antioxidant activity. Replicate experiments with controls (e.g., ascorbic acid) for validation.

Advanced Research Questions

Q. How can researchers design experiments to elucidate the molecular mechanism of this compound’s bioactivity?

  • Methodology :

  • In vitro : Use cell-based assays (e.g., ROS detection in stressed HepG2 cells) coupled with Western blotting to assess pathways like Nrf2/ARE or NF-κB .
  • In silico : Perform molecular docking studies to predict interactions with targets like Keap1 or NADPH oxidase .
    • Data Contradiction Analysis : If bioactivity varies across studies, verify compound purity (>98% via HPLC) and assay conditions (e.g., pH, temperature) .

Q. What strategies address discrepancies in reported bioactivity data across studies?

  • Methodology :

  • Reproducibility Checks : Replicate experiments using identical protocols (e.g., DPPH concentration, incubation time).
  • Meta-Analysis : Compare datasets from multiple studies to identify confounding variables (e.g., solvent polarity, plant extraction methods) .
    • Example : A study reporting lower IC50 values may have used higher-purity samples or optimized assay parameters.

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodology : Synthesize analogs (e.g., modifying the methoxy group or cinnamoyl moiety) and test their antioxidant/anti-inflammatory activities. Use comparative molecular field analysis (CoMFA) to correlate structural features with bioactivity .
  • Key Data : Tabulate IC50 values of analogs to identify critical functional groups.

Methodological Recommendations

  • Experimental Design : Include positive/negative controls, triplicate measurements, and blinded data analysis to minimize bias .
  • Data Interpretation : Use statistical tools (e.g., ANOVA, Tukey’s test) to validate significance. Address outliers through Grubbs’ test or re-examination of protocols .
  • Advanced Techniques : Consider metabolomics or transcriptomics to map systemic effects in biological models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.